N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
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Overview
Description
N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a pyridine ring substituted with a chlorine atom and an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-chloro-2-pyridine, is prepared through chlorination of 2-pyridine.
Formation of the Isoquinoline Derivative: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Coupling Reaction: The final step involves coupling the pyridine and isoquinoline derivatives through an acetamide linkage. This is typically achieved using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural features.
Industry: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-tetrahydroisoquinolinyl)acetamide
- N-(5-chloro-2-pyridinyl)-2-(isoquinolinyl)acetamide
Uniqueness
N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is unique due to the presence of both a chlorinated pyridine ring and a dihydroisoquinoline moiety, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-5-6-15(18-9-14)19-16(21)11-20-8-7-12-3-1-2-4-13(12)10-20/h1-6,9H,7-8,10-11H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWVBJJWBWNKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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